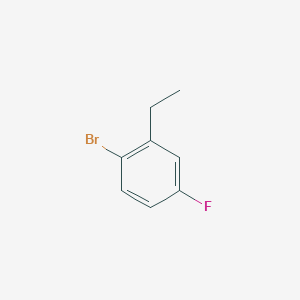

1-Bromo-2-ethyl-4-fluorobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-ethyl-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrF/c1-2-6-5-7(10)3-4-8(6)9/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFDAIJZICZYEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781676-21-8 | |

| Record name | 1-bromo-2-ethyl-4-fluorobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Mechanistic Investigations of 1 Bromo 2 Ethyl 4 Fluorobenzene

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. For 1-bromo-2-ethyl-4-fluorobenzene, the carbon-bromine bond is the primary site of reactivity in these transformations.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound. thieme-connect.dechemspider.com While specific studies detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the literature, the reactivity can be inferred from studies on structurally similar compounds, such as other fluorinated bromoarenes. researchgate.net

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid (or its corresponding boronate ester) in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

For a hypothetical Suzuki-Miyaura coupling between this compound and phenylboronic acid, the expected product would be 2-ethyl-4-fluoro-1,1'-biphenyl. The reaction conditions would typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand, a base like K₂CO₃ or Cs₂CO₃, and a suitable solvent system, often a mixture of an organic solvent and water.

| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1-Bromo-4-fluorobenzene (Analog) | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 4-Fluorobiphenyl | High | researchgate.net |

| 1-Bromo-2-fluorobenzene (B92463) (Analog) | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K₂CO₃ | DMF/H₂O | 2,4'-Difluorobiphenyl | Good | researchgate.net |

| This compound | Phenylboronic acid | Pd(PPh₃)₄ (Hypothetical) | K₂CO₃ (Hypothetical) | Toluene/Ethanol/H₂O (Hypothetical) | 2-Ethyl-4-fluoro-1,1'-biphenyl | N/A | N/A |

Negishi Cross-Coupling Reactions

The Negishi cross-coupling reaction provides another effective method for C-C bond formation, utilizing an organozinc reagent as the coupling partner for an organohalide, catalyzed by a nickel or palladium complex. researchgate.netnih.gov This reaction is known for its high functional group tolerance. researchgate.net

Specific experimental data for the Negishi coupling of this compound is scarce. However, the principles of this reaction are well-established. An organozinc reagent, which could be prepared from the corresponding organolithium or Grignard reagent, would react with this compound in the presence of a palladium catalyst. For instance, the reaction with phenylzinc chloride would also yield 2-ethyl-4-fluoro-1,1'-biphenyl. The choice of catalyst and ligands is crucial for achieving high yields and preventing side reactions.

| Aryl Halide | Organozinc Reagent | Catalyst | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aromatic Bromides (General) | α-Amino acid-derived organozinc iodides | Pd(OAc)₂ / P(o-Tol)₃ | DMF | Substituted Phenylalanine Derivatives | Moderate to Good | researchgate.net |

| This compound | Phenylzinc chloride (Hypothetical) | Pd(PPh₃)₄ (Hypothetical) | THF (Hypothetical) | 2-Ethyl-4-fluoro-1,1'-biphenyl | N/A | N/A |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., C-H Arylation)

Direct C-H arylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. nih.gov In this type of reaction, this compound could serve as the arylating agent for another aromatic compound.

Regioselective C-H Bond Functionalization

The regioselectivity of C-H arylation is a significant challenge. In the case of reacting this compound with another arene, the substitution pattern of the arene partner would heavily influence the position of the new C-C bond. Directing groups on the arene substrate are often employed to control the regioselectivity. For arenes without strong directing groups, a mixture of isomers is often obtained.

Tolerance of Electron-Withdrawing Groups in Coupling Partners

Palladium-catalyzed C-H arylation reactions can be sensitive to the electronic nature of the coupling partners. While there is no specific data for this compound, studies on similar systems have shown that aryl bromides bearing electron-withdrawing groups can effectively couple with arenes. The fluorine atom in the title compound acts as an electron-withdrawing group, which could enhance its reactivity in the oxidative addition step of the catalytic cycle. The tolerance of electron-withdrawing groups on the arene coupling partner would depend on the specific catalytic system employed.

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction class for aryl halides, particularly those bearing electron-withdrawing groups. Unlike SN1 and SN2 reactions, the SNAr mechanism does not involve the direct displacement of a leaving group in a single step or the formation of an unstable aryl cation. Instead, it typically proceeds via a two-step addition-elimination mechanism. libretexts.org In this process, a nucleophile adds to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, before the leaving group is expelled, restoring aromaticity. libretexts.orgstackexchange.com

SNAr Mechanisms and Halogen Mobility

In the context of this compound, both fluorine and bromine can act as leaving groups. However, in SNAr reactions, the mobility of the halogens is not primarily determined by carbon-halogen bond strength. Instead, it is governed by the rate-determining step, which is the initial attack of the nucleophile on the aromatic ring. chemistrysteps.com The order of reactivity for halogens as leaving groups in activated SNAr reactions is typically F > Cl > Br > I. masterorganicchemistry.com This counterintuitive trend is because the highly electronegative fluorine atom strongly polarizes the carbon it is attached to, making it more electrophilic and susceptible to nucleophilic attack. stackexchange.com This activation outweighs its poor leaving group ability based on bond strength. chemistrysteps.com

For this compound, a nucleophile would preferentially attack the carbon bearing the fluorine atom (C-4), as this position is activated by the strong inductive electron withdrawal of the fluorine itself. The presence of other substituents, like the ortho-ethyl and meta-bromo groups, will sterically and electronically modulate this reactivity.

Activation by Electron-Withdrawing Fluorine

The fluorine atom at C-4 plays a dual role in SNAr reactions. Its primary contribution is the powerful inductive electron-withdrawing effect, which polarizes the C-F bond and lowers the electron density of the entire aromatic ring. chemistrysteps.commasterorganicchemistry.com This deactivation of the ring towards electrophiles conversely activates it for attack by nucleophiles. youtube.com

The stabilization of the intermediate Meisenheimer complex is crucial for the reaction to proceed. When a nucleophile attacks the carbon at the C-F bond, the resulting negative charge is delocalized across the aromatic system. The high electronegativity of the fluorine atom provides significant stabilization to this anionic intermediate, thereby lowering the activation energy of the rate-determining addition step. stackexchange.com While other electron-withdrawing groups (like a nitro group) are much stronger activators, the fluorine atom itself facilitates the reaction more effectively than other halogens. nih.govresearchgate.net Therefore, in a competitive scenario on the this compound ring, substitution is most likely to occur at the fluorine-bearing carbon.

Electrophilic Aromatic Substitution Reactions

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the benzene (B151609) ring. The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate called an arenium ion or sigma complex. msu.edumasterorganicchemistry.com The existing substituents on the ring determine both the rate of the reaction and the position (regiochemistry) of the new substituent. libretexts.org

Regiochemical Control in Functionalization

The regiochemical outcome of an EAS reaction on this compound is determined by the cumulative directing effects of the ethyl, bromo, and fluoro substituents. These effects are classified as follows:

-CH₂CH₃ (Ethyl group): An activating group that donates electron density primarily through an inductive effect. It is an ortho, para-director. youtube.com

-F (Fluoro group) and -Br (Bromo group): These are deactivating groups due to their strong inductive electron withdrawal. However, they possess lone pairs of electrons that can be donated through resonance, which stabilizes the arenium ion intermediate when the electrophile adds to the ortho or para positions. Consequently, halogens are ortho, para-directors. pressbooks.publatech.edu

When multiple substituents are present, their directing effects can either reinforce or oppose each other. For this compound, the available positions for substitution are C-3, C-5, and C-6.

The ethyl group at C-2 directs incoming electrophiles to its ortho position (C-3) and its para position (C-5).

The fluorine atom at C-4 directs to its ortho positions (C-3 and C-5).

The bromine atom at C-1 directs to its ortho position (C-6) and its para position (C-4, which is already substituted).

The directing effects of the ethyl and fluoro groups strongly reinforce each other, directing substitution to positions C-3 and C-5. The ethyl group is an activating group, while the halogens are deactivating. In cases of opposing effects, the more powerful activating group typically dominates the directing influence. libretexts.org Therefore, the ethyl group will have the most significant say in where the electrophile adds. Attack at C-6 is less likely due to steric hindrance from the adjacent bromine and ethyl groups. Between C-3 and C-5, the C-5 position is generally favored to minimize steric clash with the C-2 ethyl group.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Position of Attack | Directing Influence of Substituents | Predicted Outcome |

| C-3 | Ortho to Ethyl (activating), Ortho to Fluoro (deactivating) | Possible, but may have some steric hindrance. |

| C-5 | Para to Ethyl (activating), Ortho to Fluoro (deactivating) | Major Product (Reinforcing directing effects, less steric hindrance). |

| C-6 | Ortho to Bromo (deactivating) | Minor Product (Sterically hindered and directed by a deactivating group). |

Organometallic Transformations

This compound is a valuable precursor for the synthesis of organometallic reagents, which are crucial for forming new carbon-carbon and carbon-heteroatom bonds.

Formation and Reactivity of Aryl Magnesium and Aryl Zinc Intermediates

Aryl Magnesium Halides (Grignard Reagents):

Grignard reagents are formed by the reaction of an organic halide with magnesium metal. pressbooks.pub In this compound, there are two different carbon-halogen bonds: C-Br and C-F. The C-Br bond is significantly weaker and more reactive than the C-F bond. walisongo.ac.id Consequently, magnesium will selectively insert into the C-Br bond, yielding 2-ethyl-4-fluorophenylmagnesium bromide. Fluorine is generally unreactive in Grignard formation. pressbooks.publibretexts.org

The resulting Grignard reagent is a potent nucleophile and a strong base. pressbooks.pub It can react with a wide variety of electrophiles, such as aldehydes, ketones, and carbon dioxide, to introduce the 2-ethyl-4-fluorophenyl group into other molecules. masterorganicchemistry.com

Interestingly, for related compounds like 1-bromo-2-fluorobenzene, the formation of the Grignard reagent can be followed by the elimination of magnesium fluoride (B91410) to produce a highly reactive benzyne (B1209423) intermediate. stackexchange.com This pathway could also be accessible for 2-ethyl-4-fluorophenylmagnesium bromide under certain conditions, adding another layer to its potential reactivity.

Aryl Zinc Intermediates:

Similar to Grignard reagents, arylzinc reagents can be prepared from aryl halides. This is often achieved through an exchange reaction, for instance, using iPrMgCl·LiCl to perform a bromine-magnesium exchange, followed by transmetalation with a zinc salt like ZnCl₂. clockss.org The direct insertion of activated zinc metal is also a viable method. The higher reactivity of the C-Br bond compared to the C-F bond ensures the selective formation of a (2-ethyl-4-fluorophenyl)zinc halide intermediate.

Arylzinc reagents are generally less reactive and more tolerant of functional groups than their Grignard counterparts. This makes them particularly useful in chemoselective cross-coupling reactions, such as Negishi coupling, where they can be coupled with other organic halides in the presence of a palladium or nickel catalyst.

Table 2: Selective Formation of Organometallic Reagents

| Reagent Type | Reactant | Metal | Predominant Product | Bond Cleaved |

| Aryl Magnesium | This compound | Mg | 2-Ethyl-4-fluorophenylmagnesium bromide | C-Br |

| Aryl Zinc | This compound | Zn | (2-Ethyl-4-fluorophenyl)zinc bromide | C-Br |

This table is based on the established reactivity patterns of mixed aryl halides. walisongo.ac.idchegg.comwikipedia.org

Trapping Reactions with Carbonyls and Carbon Dioxide

The reactivity of this compound is prominently demonstrated through the formation of its Grignard reagent, which serves as a potent nucleophilic intermediate. The synthesis of this organometallic compound proceeds via the insertion of magnesium into the carbon-bromine bond. This selectivity is due to the C-Br bond being significantly weaker and more reactive than the C-F bond.

Once formed, the Grignard reagent, 2-ethyl-4-fluorophenylmagnesium bromide, can be "trapped" by reacting it with various electrophiles, such as carbonyl compounds and carbon dioxide.

Reaction with Carbonyls: When treated with aldehydes or ketones, the Grignard reagent undergoes nucleophilic addition to the carbonyl carbon. A subsequent acidic workup protonates the resulting alkoxide to yield a secondary or tertiary alcohol, respectively. For example, the reaction with a generic ketone (R₂C=O) produces a tertiary alcohol containing the 2-ethyl-4-fluorophenyl group.

Reaction with Carbon Dioxide: The trapping of the Grignard reagent with solid carbon dioxide (dry ice) is a classic method for the synthesis of carboxylic acids. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt. Acidification of this salt in a workup step liberates the free carboxylic acid, yielding 2-ethyl-4-fluorobenzoic acid. This reaction pathway is analogous to that observed for the Grignard reagent of the simpler 1-bromo-4-fluorobenzene. chegg.comwikipedia.org

| Electrophile | Intermediate | Final Product (after acidic workup) |

|---|---|---|

| Carbon Dioxide (CO₂) | Magnesium Carboxylate Salt | 2-ethyl-4-fluorobenzoic acid |

| Formaldehyde (CH₂O) | Magnesium Alkoxide Salt | (2-ethyl-4-fluorophenyl)methanol |

| Acetone (CH₃COCH₃) | Magnesium Alkoxide Salt | 2-(2-ethyl-4-fluorophenyl)propan-2-ol |

Influence of Steric and Electronic Effects on Reactivity

The chemical behavior of this compound is intricately controlled by the steric and electronic properties of its substituents: the ethyl group, the bromine atom, and the fluorine atom. researchgate.net These factors determine the accessibility of reactive sites and the electron density distribution within the aromatic ring.

Impact of Ethyl Group on Steric Hindrance

The ethyl group, positioned ortho to the carbon-bromine bond, exerts a significant steric effect. This bulky alkyl group physically obstructs the approach of reagents to the bromine-bearing carbon atom. This phenomenon, known as steric hindrance, can influence reaction rates. For instance, the formation of the Grignard reagent may proceed more slowly compared to its non-ethylated counterpart, 1-bromo-4-fluorobenzene, as the magnesium atom must navigate past the ethyl group to insert into the C-Br bond. This steric impediment is a critical consideration in planning syntheses involving this compound.

Electronic Contributions of Halogen Atoms

The two halogen atoms, bromine and fluorine, have distinct and competing electronic influences on the benzene ring.

Resonance Effect (+M): Both halogens possess lone pairs of electrons that can be delocalized into the aromatic pi-system. This donation of electron density is a positive mesomeric or resonance effect (+M). This effect increases electron density at the ortho and para positions relative to the meta position.

The reactivity of the C-X (carbon-halogen) bonds is a direct consequence of these electronic properties. The C-F bond is extremely strong and not readily cleaved. In contrast, the C-Br bond is weaker and more polarizable, making it the primary site for reactions such as metal-halogen exchange, Grignard formation, and cross-coupling reactions. wikipedia.orgresearchgate.net

| Property | Fluorine | Bromine |

|---|---|---|

| Electronegativity (Pauling Scale) | 3.98 | 2.96 |

| Inductive Effect | Strongly electron-withdrawing (-I) | Moderately electron-withdrawing (-I) |

| Resonance Effect | Weakly electron-donating (+M) | Weakly electron-donating (+M) |

| Dominant Electronic Effect | Inductive Effect | Inductive Effect (but resonance is significant for directing) |

| C-X Bond Strength (in Benzene) | High | Moderate |

Advanced Spectroscopic and Analytical Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of 1-Bromo-2-ethyl-4-fluorobenzene by probing the magnetic properties of its constituent atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F.

Proton NMR (¹H NMR) Applications

Proton NMR is a fundamental technique for identifying the number and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the ethyl group.

The aromatic region will display complex splitting patterns due to spin-spin coupling between the hydrogen and fluorine atoms. The proton ortho to the fluorine atom will appear as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom. The other two aromatic protons will also exhibit splitting based on their coupling with neighboring protons and the more distant fluorine atom.

The ethyl group will present as a quartet for the methylene (B1212753) (-CH₂) protons, resulting from coupling with the three equivalent methyl (-CH₃) protons. The methyl protons will, in turn, appear as a triplet, split by the two methylene protons. The integration of these signals will confirm the ratio of protons in the molecule.

Detailed analysis of related compounds, such as 4-bromo-2-fluorobenzyl bromide, shows aromatic protons in the range of δ 7.25-7.28 ppm and the benzylic protons at δ 4.455 ppm. chemicalbook.com For 1-bromo-4-ethylbenzene (B134493), the aromatic protons appear in a range, and the ethyl group protons are also clearly distinguishable. spectrabase.com

Predicted ¹H NMR Data for this compound:

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| Aromatic H (ortho to F) | 7.1 - 7.3 | Doublet of Doublets (dd) | J(H,H) ≈ 8-9, J(H,F) ≈ 8-10 |

| Aromatic H (ortho to Br) | 7.4 - 7.6 | Doublet of Doublets (dd) | J(H,H) ≈ 8-9, J(H,F) ≈ 4-5 |

| Aromatic H (ortho to ethyl) | 6.9 - 7.1 | Triplet of Doublets (td) | J(H,H) ≈ 8-9, J(H,F) ≈ 2-3 |

| -CH₂- (ethyl) | 2.6 - 2.8 | Quartet (q) | J(H,H) ≈ 7.5 |

| -CH₃ (ethyl) | 1.1 - 1.3 | Triplet (t) | J(H,H) ≈ 7.5 |

Carbon-13 NMR (¹³C NMR) for Structural Confirmation

The carbon atom attached to the fluorine (C-F) will exhibit a large C-F coupling constant, appearing as a doublet. The carbon atom bonded to the bromine (C-Br) will be shifted upfield due to the "heavy atom effect" of bromine, a phenomenon observed in related brominated benzenes. stackexchange.com The remaining aromatic carbons and the carbons of the ethyl group will also have characteristic chemical shifts.

In the related compound 1-bromo-4-ethylbenzene, the alkyl carbons of the ethyl group are observed at a much more upfield position compared to the benzene (B151609) carbons. chegg.com The carbon atoms in the ethyl chain of 1-bromo-2-methylpropane (B43306) also show distinct shifts, with the carbon attached to bromine appearing at a lower field. docbrown.info

Predicted ¹³C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-F | 160 - 165 | Doublet (d) |

| C-Br | 115 - 120 | Singlet (s) |

| C-ethyl | 140 - 145 | Doublet (d) |

| Aromatic C | 110 - 135 | Doublet (d) or Singlet (s) |

| -CH₂- (ethyl) | 25 - 30 | Singlet (s) |

| -CH₃ (ethyl) | 15 - 20 | Singlet (s) |

Fluorine-19 NMR (¹⁹F NMR) for Fluoroarene Analysis

Fluorine-19 NMR is a highly sensitive technique for the analysis of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum will show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides information about the electronic environment of the fluorine atom.

The multiplicity of the fluorine signal will be a multiplet due to coupling with the neighboring aromatic protons. This coupling information is valuable for confirming the substitution pattern on the aromatic ring.

For the analogous compound 1-Bromo-4-fluorobenzene, a ¹⁹F NMR spectrum is available, which serves as a reference for the expected chemical shift region. spectrabase.com

Heteronuclear NMR Techniques (e.g., ³¹P NMR for Intermediates)

In the context of reactions involving this compound, heteronuclear NMR techniques can be employed to detect and characterize reaction intermediates. For instance, in palladium-catalyzed cross-coupling reactions, which are common for aryl halides, phosphine (B1218219) ligands are frequently used. ³¹P NMR spectroscopy can be used to monitor the formation of palladium-phosphine complexes and catalytic intermediates, providing crucial mechanistic insights. While not directly analyzing the starting material, this technique is vital for understanding its reactivity.

NMR-Based Kinetic Studies for Reaction Monitoring

NMR spectroscopy is a powerful tool for studying reaction kinetics in real-time. By acquiring spectra at regular intervals, the disappearance of the this compound signals and the appearance of product signals can be monitored. This allows for the determination of reaction rates, rate constants, and the observation of any transient intermediates that may form during the course of the reaction.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound, and to gain structural information through the analysis of its fragmentation patterns.

Under electron ionization (EI), the molecule will lose an electron to form a molecular ion (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, the molecular ion peak will appear as a characteristic doublet (M⁺ and M+2) of nearly equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion will involve the loss of various radicals and neutral molecules. Common fragmentation pathways for this compound would include the loss of the ethyl group (C₂H₅•) and the bromine atom (Br•). The resulting fragment ions provide further confirmation of the molecular structure.

The mass spectrum of the related compound 1-bromo-2-chloroethane (B52838) demonstrates the characteristic isotopic patterns and fragmentation behavior of halogenated compounds. nist.gov Predicted collision cross-section data for adducts of similar molecules like 1-bromo-2-(1-bromoethyl)-4-fluorobenzene (B2793524) and 1-bromo-2-(2-bromoethyl)-4-fluorobenzene (B2930994) are also available. wikipedia.orguni.lu

Predicted Mass Spectrometry Data for this compound:

| m/z Value | Proposed Fragment | Significance |

| [M]⁺, [M+2]⁺ | C₈H₈BrF⁺ | Molecular ion peak with bromine isotope pattern |

| [M - C₂H₅]⁺ | C₆H₃BrF⁺ | Loss of the ethyl group |

| [M - Br]⁺ | C₈H₈F⁺ | Loss of the bromine atom |

| [C₆H₄F]⁺ | Benzene ring with fluorine |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring and Intermediate Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental in separating the compound from complex reaction mixtures and identifying it based on its mass spectrum. The gas chromatograph separates components based on their boiling points and interactions with the stationary phase, while the mass spectrometer fragments the eluted compounds and detects the resulting ions.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

For less volatile compounds or complex matrices where GC-MS may not be suitable, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers a robust alternative. This technique is particularly useful for the analysis of haloquinones, which can be byproducts in water treatment processes. umb.edu While direct LC-MS/MS studies on this compound are not prevalent in the literature, the methodology is applicable.

In a typical LC-MS/MS workflow, the compound would first be separated on a liquid chromatography column, often a C18 column, which separates compounds based on their hydrophobicity. umb.edu The separated analyte then enters the tandem mass spectrometer. In the first mass analyzer, a specific parent ion corresponding to the molecular weight of this compound would be selected. This parent ion is then fragmented in a collision cell, and the resulting daughter ions are analyzed in the second mass spectrometer. This multiple reaction monitoring (MRM) approach provides high selectivity and sensitivity, enabling the quantification of the target compound even in complex mixtures. umb.edu The standard addition method is often employed to mitigate matrix effects and ensure accurate quantification. umb.edu

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for determining the molecular weight and elucidating the structure of organic compounds. When a molecule like this compound is subjected to a high-energy electron beam (typically 70 eV), it becomes ionized and fragments in a reproducible manner. miamioh.edu

The resulting mass spectrum displays the molecular ion peak (M+), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The presence of bromine is readily identified by the characteristic M+2 peak, which arises from the nearly equal natural abundance of the 79Br and 81Br isotopes. miamioh.edu Common fragmentation patterns for alkylbenzenes include the loss of the ethyl group (a loss of 29 mass units) to form a stable benzyl-type cation. libretexts.orgyoutube.com The fragmentation of the aromatic ring itself can also provide structural information. Although a specific EI-MS spectrum for this compound is not available, data for related compounds like p-bromofluorobenzene and 1-bromo-2-ethylbenzene (B162476) can be found in the NIST Chemistry WebBook. nist.govnist.gov

Table 1: Predicted Major EI-MS Fragments for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Description |

| [C8H8BrF]+• | 202/204 | Molecular ion (M+•) peak, showing the isotopic pattern of bromine. |

| [C6H4BrF]+ | 173/175 | Loss of the ethyl group (C2H5). |

| [C6H4F]+ | 95 | Loss of the bromine atom. |

| [C2H5]+ | 29 | Ethyl cation. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its chemical bonds.

Aromatic C-H stretching vibrations are typically observed just above 3000 cm-1. libretexts.orgopenstax.org The C=C stretching vibrations of the benzene ring usually appear as a series of peaks in the 1450-1600 cm-1 region. openstax.org The substitution pattern on the benzene ring can be deduced from the C-H out-of-plane bending vibrations in the 650-1000 cm-1 range. libretexts.orgopenstax.org For a 1,2,4-trisubstituted benzene ring, characteristic bands are expected in specific regions. openstax.orgokstate.edu The C-Br stretching vibration typically occurs in the 650-395 cm-1 range. researchgate.net

While a specific IR spectrum for this compound is not publicly available, spectra for related compounds like 1-bromo-4-ethylbenzene and p-bromofluorobenzene can be found in databases such as the NIST Chemistry WebBook, providing a basis for interpretation. nist.govnih.govnist.gov

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Weak to Medium |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-H Out-of-Plane Bending (1,2,4-trisubstituted) | 900-800 | Strong |

| C-F Stretch | 1250-1000 | Strong |

| C-Br Stretch | 650-550 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π to π* transitions of the benzene ring. libretexts.orghnue.edu.vn

The UV spectrum of benzene typically shows three absorption bands around 184 nm, 204 nm, and 255 nm. hnue.edu.vnyoutube.com Substitution on the benzene ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands. hnue.edu.vn The presence of halogens and an ethyl group on the benzene ring in this compound would influence its UV-Vis spectrum. The fluorine atom, due to its high electronegativity, and the bromine atom can affect the energy of the molecular orbitals involved in the electronic transitions. nih.gov Studies on fluorinated aromatic compounds have shown that the number and position of fluorine substituents can systematically alter the photophysical properties. nih.gov

Table 3: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Approximate λmax (nm) | Notes |

| π → π | ~200-220 | Primary absorption band, likely shifted from the 204 nm band of benzene due to substitution. |

| π → π | ~260-280 | Secondary absorption band (B-band), likely shifted from the 255 nm band of benzene and may show fine structure. |

X-ray Diffraction (XRD) for Single-Crystal Structure Determination

While a crystal structure for this compound has not been reported in the Cambridge Structural Database, the methodology is standard for such compounds, provided a suitable single crystal can be grown. The analysis of the crystal structure of related fluorinated organic molecules has been instrumental in understanding how fluorine substitution influences molecular packing and intermolecular interactions. nih.gov

Scanning Probe Microscopy (e.g., STM-based Action Spectroscopy for Molecular Dynamics of Related Isomers)

Scanning Probe Microscopy (SPM) techniques, particularly Scanning Tunneling Microscopy (STM), offer the ability to probe molecules at the single-molecule level. STM-based action spectroscopy is a sophisticated technique used to study the dynamics of single molecules on a surface. aps.org This method involves using the tunneling electrons from the STM tip to excite specific vibrational modes of a molecule and then observing the resulting molecular motion, such as hopping or desorption. aps.org

While this technique has not been specifically applied to this compound, studies on related halobenzene isomers and other molecules demonstrate its potential. nih.gov For instance, research on the photodissociation of bromobenzene (B47551) has shown that the activation of specific vibrational modes is crucial for the dissociation process. nih.gov Action spectroscopy could potentially identify the specific vibrational modes of this compound that are responsible for its surface dynamics and reactivity. aps.orgresearchgate.net The development of STM-based techniques that combine spatial resolution with chemical sensitivity, such as tip-enhanced Raman spectroscopy (TERS) and STM-induced electroluminescence, further expands the possibilities for detailed molecular characterization. aps.org

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.govresearchgate.net DFT calculations are instrumental in predicting a wide array of molecular properties for compounds like 1-bromo-2-ethyl-4-fluorobenzene. These calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good description of electron correlation and dispersion effects. researchgate.netespublisher.com

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves finding the set of atomic coordinates that corresponds to the minimum energy on the potential energy surface. The resulting optimized geometry provides key information about bond lengths, bond angles, and dihedral angles.

Subsequent to optimization, an analysis of the electronic structure reveals the distribution of electrons within the molecule. This includes the calculation of the total energy, which is a measure of the molecule's stability. For substituted benzenes, the orientation of the ethyl group relative to the benzene (B151609) ring is a key geometric parameter.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Length | ~1.36 Å |

| C-C (Aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C-C (Ethyl) Bond Length | ~1.54 Å |

| C-H (Ethyl) Bond Lengths | ~1.09 Å |

| C-C-Br Bond Angle | ~119° |

| C-C-F Bond Angle | ~118° |

| C-C-C (Ring) Bond Angles | ~118 - 122° |

Note: These are typical expected values based on DFT calculations for similar halogenated ethylbenzene (B125841) derivatives.

DFT calculations are a well-established method for predicting NMR chemical shifts (¹H and ¹³C), which can be invaluable for structure verification and assignment of experimental spectra. mdpi.com The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed within the DFT framework for this purpose. mdpi.com The calculated chemical shifts for this compound would be compared against a standard reference, such as tetramethylsilane (B1202638) (TMS), to provide theoretical values that can be correlated with experimental data. nih.gov While DFT can provide reasonably accurate predictions, with root mean square errors for ¹H shifts often in the range of 0.2–0.4 ppm, the accuracy can be further improved using machine learning techniques or by applying scaling factors. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-Br | - | ~115 |

| C2-CH₂CH₃ | - | ~140 |

| C3-H | ~7.3 | ~115 (d, JCF) |

| C4-F | - | ~162 (d, JCF) |

| C5-H | ~7.1 | ~128 (d, JCF) |

| C6-H | ~7.5 | ~132 |

| -CH₂- | ~2.7 (quartet) | ~29 |

| -CH₃ | ~1.2 (triplet) | ~15 |

Note: These are illustrative values. The precise shifts and coupling constants (J) would be determined by the specific DFT functional and basis set used.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. espublisher.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. espublisher.com A smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the bromine atom, while the LUMO would likely be distributed over the aromatic ring as an antibonding π* orbital. espublisher.com

Table 3: Calculated Frontier Molecular Orbital Properties for this compound

| Property | Predicted Value |

| HOMO Energy | ~ -6.5 eV |

| LUMO Energy | ~ -0.8 eV |

| HOMO-LUMO Energy Gap | ~ 5.7 eV |

Note: These are estimated values typical for halogenated aromatic compounds.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule by localizing it into Lewis-like structures (bonds and lone pairs). wisc.eduaiu.edu This method allows for the calculation of atomic charges, providing insight into the electrostatic nature of the atoms. In this compound, NBO analysis would quantify the charge distribution resulting from the competing electron-withdrawing effects of the fluorine and bromine atoms and the electron-donating effect of the ethyl group. It is expected that the fluorine atom would carry a significant negative charge, while the carbon atom bonded to it would be more electropositive. walisongo.ac.id The charge on the bromine atom can be counterintuitive; in some halobenzenes, bromine can have a slightly positive NBO charge. walisongo.ac.id

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. wolfram.comresearchgate.net It is a valuable tool for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a region of significant negative potential around the fluorine atom due to its high electronegativity. The hydrogen atoms of the ethyl group and the aromatic ring would exhibit positive potential.

DFT calculations are a powerful tool for investigating the mechanisms of chemical reactions. For this compound, one could explore reactions such as nucleophilic aromatic substitution. This involves mapping the potential energy surface of the reaction pathway, identifying the transition state structure (the highest energy point along the reaction coordinate), and calculating the activation energy. walisongo.ac.id This analysis would provide a quantitative understanding of the reaction's feasibility and kinetics. For instance, studying the substitution of the bromine atom would involve modeling the approach of a nucleophile, the formation of a Meisenheimer complex (an intermediate), and the departure of the bromide ion. The calculated activation barriers would help predict the most likely substitution products.

Molecular Dynamics Simulations (Contextual for Related Molecular Switches)

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available research, the principles of its dynamic behavior can be understood by examining studies on structurally similar compounds, particularly substituted azobenzenes, which are well-known molecular switches. These molecules can undergo reversible isomerization between their trans and cis states when exposed to light, making them ideal candidates for photoswitchable devices. The substitution pattern on the phenyl rings, including halogens and alkyl groups, significantly influences their switching properties.

MD simulations are a powerful tool to study the conformational changes and dynamics of these molecular switches. For instance, simulations of halogenated azobenzene (B91143) derivatives have shown that the nature and position of the halogen substituent can affect the absorption spectra and the energy barrier of isomerization. nih.gov In a study on o-fluoro-substituted Z-azobenzene, density functional theory (DFT) calculations revealed a preference for a conformation involving a C–F/π interaction, which influences the rotational barrier of the phenyl ring. acs.org The experimentally determined energy barrier for this rotation was found to be between 8 and 10 kcal/mol. acs.org

The dynamics of such isomerization processes occur on multiple timescales. For a photoswitchable bicyclic azobenzene octapeptide, nonequilibrium MD simulations have shown that the initial photoisomerization of the azobenzene unit happens within 0.2 picoseconds (ps). nih.govnih.gov This is followed by cooling and stretching of the molecule on a picosecond timescale (around 13-14 ps), and subsequent fast (50-100 ps) and slow (500-1000 ps) conformational rearrangements. nih.govnih.gov

In the context of this compound, if it were incorporated into a molecular switch system, such as by being part of an azobenzene derivative, its substituents (bromo, ethyl, and fluoro groups) would play a crucial role in the dynamics. The steric hindrance from the ethyl group and the electronic effects of the bromo and fluoro groups would likely modulate the isomerization pathway and the stability of the different conformational states.

To illustrate the effect of substituents on the properties of molecular switches, the following table presents data from computational studies on substituted azobenzene derivatives.

| Substituent on Azobenzene | Computational Method | Key Finding | Reference |

|---|---|---|---|

| o-fluoro | DFT | Preference for C–F/π interaction, rotational energy barrier of 8–10 kcal/mol. | acs.org |

| Halides (F, Cl, Br) | QM/MM MD | Substituents affect the position and spread of absorption bands. | nih.gov |

| Amino and Sulfonic acid groups | DFT | Switching behavior is influenced by the solvent environment (protic vs. aprotic). | cnr.it |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity or other properties of chemical compounds based on their molecular structure. For halogenated aromatic compounds like this compound, QSAR models are particularly valuable for assessing potential toxicity and environmental fate.

QSAR studies on substituted benzenes have identified several molecular descriptors that are crucial for predicting their toxicity. These descriptors quantify various aspects of the molecular structure, such as hydrophobicity, electronic properties, and steric effects. For a dataset of 69 substituted benzenes, a study investigating their acute toxicity to the fathead minnow (Pimephales promelas) found that descriptors like the octanol-water partition coefficient (log P), the energy of the lowest unoccupied molecular orbital (ELUMO), and various connectivity indices were significant in predicting toxicity. researchgate.net

In a QSAR study on the toxicity of substituted aromatic compounds to Tetrahymena pyriformis, it was found that in addition to hydrophobic effects, electrostatic and hydrogen-bonding interactions play important roles. mdpi.com For nitroaromatic compounds, descriptors such as the half-wave reduction potential (E1/2), bioconcentration factor (BCF), and the energies of the highest occupied and lowest unoccupied molecular orbitals (EHOMO and ELUMO) were identified as key indicators of toxicity to algae. mdpi.com

For this compound, a QSAR model would likely incorporate descriptors that account for its specific substitution pattern. The lipophilicity would be influenced by the ethyl group, while the electronic properties would be heavily influenced by the electronegative fluorine and bromine atoms. The position of these substituents is also critical and would be captured by topological and quantum-chemical descriptors.

The following table presents a selection of molecular descriptors commonly used in QSAR studies of substituted benzenes and their relevance.

| Descriptor | Description | Relevance to Substituted Benzenes | Reference |

|---|---|---|---|

| log P (Octanol-water partition coefficient) | A measure of the compound's hydrophobicity. | Crucial for predicting bioaccumulation and toxicity, as it governs the compound's ability to partition into biological membranes. | researchgate.netresearchgate.net |

| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Relates to the electron-accepting ability of a molecule. | Important for predicting reactivity and toxicity, particularly for compounds that can undergo metabolic activation. | researchgate.netmdpi.com |

| EHOMO (Energy of the Highest Occupied Molecular Orbital) | Relates to the electron-donating ability of a molecule. | Often correlated with ionization potential and susceptibility to oxidation. | mdpi.com |

| Connectivity Indices (e.g., 2χv, 4χv) | Topological descriptors that encode information about the branching and connectivity of atoms in a molecule. | Used to model steric effects and the overall shape of the molecule. | researchgate.net |

| Dipole Moment (μ) | A measure of the overall polarity of the molecule. | Influences solubility and interactions with polar biological macromolecules. | researchgate.net |

By developing robust QSAR models, it is possible to screen compounds like this compound for potential biological and environmental effects, thereby guiding further experimental research and prioritizing chemicals for in-depth assessment. ecetoc.orgnih.gov

Applications in Advanced Organic Synthesis and Materials Science Research

Building Block for Complex Molecular Architectures

The strategic placement of reactive sites on the benzene (B151609) ring of 1-Bromo-2-ethyl-4-fluorobenzene makes it an ideal starting material for building sophisticated molecular frameworks. The presence of the bromine atom allows for metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis.

While direct research on this compound's use in synthesizing fluorinated biphenyls is limited, the chemistry of similar compounds provides a strong indication of its potential. For instance, related fluorinated bromobenzene (B47551) derivatives are extensively used in Suzuki-Miyaura coupling reactions to create biphenyl (B1667301) structures. acs.org This reaction typically involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. Given its structure, this compound can theoretically be coupled with various arylboronic acids to yield a diverse range of novel fluorinated biphenyls. These resulting molecules are of high interest due to their applications in medicinal chemistry, materials science, and crop protection. acs.org The rigidity and chemical stability of the fluorinated biphenyl scaffold are desirable properties in these fields. acs.org

Polyhalogenated benzene derivatives are important intermediates in chemical synthesis. Although specific examples utilizing this compound as a precursor are not widely documented, its structure lends itself to further halogenation reactions. The existing bromine and fluorine atoms can direct the position of additional halogen substituents, leading to the formation of complex polyhalogenated benzene scaffolds. These scaffolds are valuable in constructing molecules with specific electronic properties or for introducing multiple points of functionality for subsequent chemical modifications. For example, related compounds like 1-Bromo-2-chloro-4-fluorobenzene serve as building blocks for complex molecules.

Intermediates for Pharmaceutical Research

Halogenated organic compounds are fundamental in medicinal chemistry. The inclusion of fluorine, in particular, can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.

This compound is identified as a medical intermediate, suggesting its role in the synthesis of precursors for active pharmaceutical ingredients (APIs). lookchem.com Chemical suppliers list this compound and its isomers, such as 1-Bromo-4-ethyl-2-fluorobenzene (B1509437), for research and development in the pharmaceutical field. lookchem.com While specific API pathways originating from this exact molecule are proprietary or not yet in the public domain, its structural motifs are found in various biologically active compounds. The general utility of bromo-fluoro-aromatic compounds as precursors for pharmaceuticals is well-established. wikipedia.org

The development of new therapeutic agents often relies on novel molecular scaffolds. While there is no direct evidence linking this compound to the synthesis of selective estrogen receptor degraders (SERDs), related polyhalogenated benzene derivatives have been used to create such compounds. For instance, 1-Bromo-2-chloro-4-fluorobenzene is a building block for brilanestrant, a SERD investigated for breast cancer treatment. This suggests that structurally similar compounds like this compound could serve as valuable scaffolds in the discovery of new drugs, including next-generation SERDs that aim to overcome resistance to current endocrine therapies.

Agrochemical Intermediate Development

Similar to pharmaceuticals, the agrochemical industry relies on fluorinated and halogenated intermediates to develop new and effective pesticides and herbicides. wikipedia.org The compound 1-Bromo-4-fluorobenzene, a close structural relative, is a known intermediate in agrochemical production. wikipedia.org It is used in the synthesis of pesticides like Flusilazole. wikipedia.org This established application for a related compound highlights the potential of this compound to serve as a key intermediate in the development of novel agrochemicals, where the specific combination of substituents could lead to products with improved efficacy or environmental profiles.

Precursors for Pesticides and Herbicides

While direct synthesis of commercial pesticides or herbicides using this compound as a starting material is not extensively documented in publicly available literature, its structural motifs are present in molecules with pesticidal utility. Halogenated benzene derivatives are crucial building blocks in the agrochemical industry. The presence of bromine and fluorine atoms can enhance the biological activity and metabolic stability of a molecule. Patents related to novel pesticides describe a wide range of chemical structures, and it is plausible that this compound could serve as an intermediate in the synthesis of new active ingredients. For instance, a European patent application from 2021 covers a broad class of molecules with pesticidal utility for controlling pests in Phyla Arthropoda, Mollusca, and Nematoda, indicating the ongoing search for new chemical entities in this field. epo.org

Exploration in Polymer and Advanced Materials Synthesis

The application of this compound in polymer and advanced materials synthesis is an area of potential exploration rather than established use. Halogenated monomers, particularly those containing fluorine, are known to impart desirable properties such as thermal stability, chemical resistance, and specific optical properties to polymers. A US patent describes the dispersed phase polymerization of halogenated vinyl compounds, showcasing a method applicable to a range of halogenated monomers. google.com

Furthermore, fluorinated biphenyl compounds, which can be synthesized from precursors like this compound via cross-coupling reactions, are of significant interest in materials science. nih.gov These materials are utilized in liquid crystal displays, organic solar cells, and as molecular wires due to the stability of the carbon-fluorine bond and the unique electronic properties of the resulting polymers. nih.gov Research into novel fluorinated biphenyl compounds has demonstrated their potential for creating materials with specific and enhanced functionalities. researchgate.net

Application in Catalyst Development (e.g., Biphenyl Catalysts for Peptide Synthesis)

This compound is a valuable precursor for the synthesis of biphenyl derivatives, which are integral components of various catalysts, including those used in peptide synthesis. The Suzuki-Miyaura coupling reaction is a common method for creating biphenyls, and halogenated benzenes like this compound are key reactants. nih.gov

Research has shown that fluorinated biphenyl derivatives can be synthesized with high yields using palladium nanoparticle catalysts. ugr.es A 2023 study highlighted the synthesis of novel fluorinated biphenyl compounds for various applications, underscoring the importance of precursors like this compound. nih.gov A patent for the synthesis of 4-bromo-2-fluorobiphenyl (B126189) notes its use as an intermediate for non-steroidal anti-inflammatory drugs and other biologically active compounds. google.com

A notable example of a structurally similar compound is 2'-bromo-2-fluoro-5-nitro-1,1'-biphenyl, which is used as a ligand in palladium-catalyzed arylaminations. nih.gov This demonstrates the potential of bromo-fluorobiphenyl structures in the development of sophisticated catalytic systems. The synthesis of such catalysts often involves the precise arrangement of substituents on the biphenyl core to control the catalyst's activity and selectivity.

Research into Molecular Switches and Machines (Based on Similar Structures)

The investigation of molecular switches and machines is a frontier in nanotechnology, and compounds structurally similar to this compound have been at the forefront of this research. A significant study focused on the isomer 4-bromo-1-ethyl-2-fluorobenzene (B1322592) , which forms an organometallic intermediate that acts as a molecular rotor. researchgate.net

In this research, the ethyl group of the molecule, when assembled on a copper surface, can be induced to switch between two stable rotational states. researchgate.net This switching can be triggered by electrons from a scanning tunneling microscope (STM), demonstrating the conversion of electrical energy into controlled mechanical motion at the single-molecule level. researchgate.net The study provided detailed action spectra for the 4-bromo-1-ethyl-2-fluorobenzene intermediate, mapping the rate of switching against the applied bias voltage and tunneling current. researchgate.net This fundamental research is a step towards creating complex molecular machinery capable of performing work.

Surface Modification and Sensor Research (e.g., Carbon Paste Electrode Modification)

While direct applications of this compound in surface modification for sensor technology are not widely reported, the principles of modifying electrode surfaces with organic molecules are well-established. Carbon paste electrodes (CPEs) are frequently modified to enhance their sensitivity and selectivity for detecting specific analytes.

For example, research has demonstrated the modification of CPEs with various compounds to create electrochemical sensors for lead ions, resorcinol, and the drug buserelin. researchgate.netresearchgate.netrsc.org These modifications can involve incorporating nanoparticles or organic molecules that can chelate or interact with the target analyte. researchgate.netresearchgate.netiaea.org Although not directly involving this compound, these studies establish a clear precedent for how a molecule with its specific chemical functionalities could potentially be used to create novel sensors. The bromo and fluoro groups could influence the electronic properties of the electrode surface or act as specific binding sites.

Future Research Directions and Perspectives

Development of Greener Synthetic Routes

Traditional methods for the synthesis of halogenated aromatic compounds often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. Future research should prioritize the development of more environmentally benign and sustainable synthetic pathways to 1-Bromo-2-ethyl-4-fluorobenzene.

Key research objectives in this area include:

Catalytic Bromination and Fluorination: Moving away from stoichiometric reagents towards catalytic systems for the introduction of bromine and fluorine atoms can significantly improve atom economy and reduce waste.

Alternative Solvents: Exploring the use of greener solvents, such as water, ionic liquids, or supercritical fluids, to replace conventional volatile organic compounds (VOCs). An example is the use of a water-soluble brominating reagent for the synthesis of bromobenzene (B47551), which could be adapted. google.com

Enzyme-Catalyzed Synthesis: Investigating the potential of enzymatic reactions, such as those involving haloperoxidases, for the regioselective halogenation of the ethylfluorobenzene core structure.

Flow Chemistry: Implementing continuous flow processes for the synthesis can offer better control over reaction parameters, improve safety, and allow for easier scale-up compared to batch processes.

A comparison of traditional versus potential greener synthetic approaches is summarized below.

| Feature | Traditional Synthesis | Future Greener Routes |

| Reagents | Often uses harsh and toxic reagents like elemental bromine and strong acids. numberanalytics.comorgsyn.org | Employs milder, catalytic reagents and potentially biocatalysts. google.comresearchgate.net |

| Solvents | Typically relies on chlorinated or other volatile organic solvents. | Utilizes water, ionic liquids, or solvent-free conditions. researchgate.net |

| Waste | Generates significant amounts of inorganic and organic waste. | Designed for high atom economy and minimal byproduct formation. google.com |

| Conditions | Often requires high temperatures and pressures. savemyexams.com | Aims for ambient temperature and pressure conditions. google.com |

Exploration of Novel Catalytic Systems for Functionalization

The bromine atom in this compound serves as a versatile handle for further molecular elaboration, particularly through cross-coupling reactions. Future research should focus on exploring a wider range of catalytic systems to functionalize this position.

Promising areas of investigation include:

Advanced Cross-Coupling Reactions: While standard palladium-catalyzed reactions are well-established for similar molecules like 4-bromofluorobenzene wikipedia.org, there is scope to explore more advanced and robust catalysts. This includes developing catalysts based on other transition metals like nickel or copper, which can offer different reactivity profiles and may be more cost-effective.

Photocatalysis: The use of visible-light photocatalysis represents a mild and efficient method for forming carbon-carbon and carbon-heteroatom bonds. numberanalytics.com Investigating photocatalytic coupling reactions of this compound with various partners could provide access to novel molecular architectures under green conditions.

C-H Activation: Direct functionalization of the C-H bonds on the aromatic ring, guided by the existing substituents, presents an atom-economical alternative to traditional cross-coupling. Developing catalytic systems that can selectively activate a specific C-H bond in the presence of the C-Br bond would be a significant advancement.

Grignard Reagent and Boronic Acid Formation: The formation of the Grignard reagent from this compound, analogous to other bromo-fluorobenzenes wikipedia.orgossila.com, is a gateway to numerous other derivatives. Research into optimizing the formation of this reagent and its subsequent conversion to boronic acids would expand its synthetic utility.

Investigation of Unique Reactivity Patterns

The unique substitution pattern of this compound is expected to result in distinct reactivity compared to simpler halobenzenes. A thorough investigation of its reaction chemistry is crucial for its application as a building block.

Future studies should address:

Electrophilic Aromatic Substitution: The interplay between the ortho,para-directing, deactivating halogens libretexts.org and the ortho,para-directing, activating ethyl group could lead to complex regiochemical outcomes in reactions like nitration, acylation, and further halogenation. Detailed mechanistic studies are needed to understand and predict the site of substitution. While halogens deactivate the ring through their strong inductive effect, they also have a resonance effect that donates electron density. quora.commsu.edu

Nucleophilic Aromatic Substitution (SNAr): While generally difficult for aryl halides savemyexams.com, the presence of the electron-withdrawing fluorine atom could facilitate SNAr reactions at the bromine-bearing carbon under specific conditions or with highly activated nucleophiles.

Benzyne (B1209423) Formation: The generation of a benzyne intermediate through elimination of HBr could be a powerful tool for constructing complex fused-ring systems. The regioselectivity of benzyne formation and its subsequent trapping reactions warrant detailed exploration.

Reaction with Radicals: Investigating the reaction of the molecule with various radical species could uncover novel reaction pathways and lead to the synthesis of unique derivatives. Studies on related halobenzene cation radicals have shown complex reactive pathways. marquette.edu

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Electrophilic Substitution | Directing Influence |

| -F (Fluoro) | -I (Strongly withdrawing) | +R (Weakly donating) | Deactivating | Ortho, Para |

| -Br (Bromo) | -I (Withdrawing) | +R (Weakly donating) | Deactivating | Ortho, Para |

| -CH₂CH₃ (Ethyl) | +I (Donating) | N/A (Hyperconjugation) | Activating | Ortho, Para |

Advanced Applications in Chemical Biology and Material Science

The incorporation of fluorine into organic molecules is a well-established strategy for modulating their physical, chemical, and biological properties. numberanalytics.comnumberanalytics.comnumberanalytics.com this compound represents a valuable scaffold for developing new molecules with applications in chemical biology and material science.

Future research in these areas could focus on:

Pharmaceuticals and Agrochemicals: The fluorinated aromatic moiety is a common feature in many successful drugs and pesticides. numberanalytics.comresearchgate.netnih.gov The title compound can serve as a key building block for synthesizing new bioactive molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom allows for diversification of the molecular structure through coupling reactions. numberanalytics.commdpi.com

Material Science: Fluorinated aromatic compounds are integral to the development of advanced materials such as fluoropolymers, liquid crystals, and organic light-emitting diodes (OLEDs). numberanalytics.comnumberanalytics.comresearchgate.net Research could explore the synthesis of polymers or liquid crystalline materials incorporating the this compound unit to investigate their thermal stability, chemical resistance, and optical properties.

Chemical Probes and Imaging Agents: The fluorine atom (specifically, the ¹⁸F isotope) is crucial for Positron Emission Tomography (PET) imaging. researchgate.netmdpi.com Developing methods for the late-stage introduction of ¹⁸F into molecules derived from this compound could lead to new PET tracers for medical diagnostics.

Q & A

Q. What mechanistic insights explain unexpected byproducts during bromination?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.